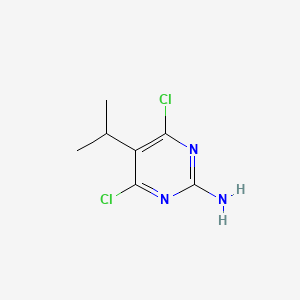

4,6-Dichloro-5-isopropylpyrimidin-2-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,6-dichloro-5-propan-2-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3/c1-3(2)4-5(8)11-7(10)12-6(4)9/h3H,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGZBWFRRSIFAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C(N=C1Cl)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Halogenated Pyrimidine Derivatives As Synthetic Intermediates

Halogenated pyrimidine (B1678525) derivatives are cornerstone synthetic intermediates in organic chemistry, prized for their versatile reactivity which allows for the construction of a diverse array of more complex molecular architectures. The presence of halogen atoms on the pyrimidine ring significantly influences its electronic properties, rendering the carbon atoms to which they are attached electrophilic and susceptible to nucleophilic substitution. This reactivity is the basis for their extensive use in the synthesis of various heterocyclic systems.

The strategic placement of halogens, particularly chlorine, provides a reliable handle for introducing a wide range of functional groups through well-established reaction pathways. These include nucleophilic aromatic substitution (SNAr) reactions, where the chloro groups are displaced by amines, alcohols, thiols, and other nucleophiles. Furthermore, halogenated pyrimidines are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This capacity to serve as a scaffold for sequential and regioselective functionalization makes halogenated pyrimidines indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and materials.

An Overview of Functionalized Dichloropyrimidine Scaffolds in Heterocyclic Synthesis

Within the broader class of halogenated pyrimidines, functionalized dichloropyrimidine scaffolds are particularly valuable. The two chlorine atoms offer multiple reaction sites, allowing for stepwise and controlled diversification of the pyrimidine (B1678525) core. The differential reactivity of the chlorine atoms, often influenced by the electronic nature of other substituents on the ring, can be exploited to achieve selective monosubstitution or disubstitution.

For instance, 4,6-dichloropyrimidines are amenable to sequential substitutions, a feature that is highly advantageous for combinatorial chemistry and the construction of compound libraries for drug discovery. The robust nature of the pyrimidine ring and the predictable reactivity of the chloro substituents allow for the systematic variation of peripheral groups to explore structure-activity relationships (SAR). The synthesis of novel kinase inhibitors, for example, often relies on the dichloropyrimidine scaffold to append various amine and aryl groups that are crucial for binding to the target enzyme. The inherent reactivity of the dichlorinated core facilitates the efficient assembly of these complex bioactive molecules.

Specific Research Focus on the Isopropyl Substituted Pyrimidin 2 Amine Core

Derivatization from 4,6-Dihydroxypyrimidine (B14393) Precursors

The conversion of 4,6-dihydroxypyrimidine analogs into 4,6-dichloropyrimidines is a fundamental transformation in heterocyclic chemistry. researchgate.net This process is crucial for producing intermediates that are valuable in the synthesis of various biologically active molecules. The hydroxyl groups of the pyrimidine ring are replaced by chlorine atoms, significantly altering the compound's reactivity and preparing it for further nucleophilic substitution reactions.

Phosphorus oxychloride (POCl₃) is a classic and widely utilized reagent for the chlorination of hydroxypyrimidines, a procedure that has been established for over a century. researchgate.netnih.gov The reaction typically involves heating the hydroxy-containing pyrimidine substrate in excess POCl₃, often to reflux, to achieve the conversion of hydroxyl groups to chloro groups. researchgate.netnih.gov While effective, this traditional approach can present environmental challenges in large-scale preparations due to the need to manage significant amounts of excess POCl₃. researchgate.net

Modern refinements to this process have focused on improving efficiency and reducing waste. Protocols have been developed for large-scale chlorination using equimolar or reduced amounts of POCl₃ under solvent-free or low-solvent conditions by heating the mixture in a sealed reactor. nih.gov This updated methodology not only provides high yields and purity but also simplifies the work-up procedures, which often involve simple filtration or distillation. nih.gov The reaction of POCl₃ with 4,6-dihydroxypyrimidine effectively chlorinates the precursor, leaving behind phosphorus residues. google.com

The efficiency of chlorination reactions using phosphorus oxychloride can be significantly enhanced by the presence of a base or catalyst, particularly a hindered amine. A notable process for preparing 4,6-dichloropyrimidine (B16783) involves treating 4,6-dihydroxypyrimidine with POCl₃ in the presence of a saturated hindered amine, such as a saturated tertiary amine. google.com A commonly used example is N,N-diisopropylethylamine, also known as Hünig's base. google.com

This process involves heating the reaction mixture to temperatures ranging from 25°C to 120°C, with a more specific range of 60°C to 90°C being particularly effective. google.com The hindered amine acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the chlorination forward. The use of such a base facilitates the reaction, allowing for more controlled conditions and efficient conversion to the dichloropyrimidine product. google.com

Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines

The synthesis of the broader class of 5-substituted 2-amino-4,6-dichloropyrimidines, which includes the target compound, follows a structured two-step pathway. The initial step involves constructing the core heterocyclic ring, a 5-substituted 2-amino-4,6-dihydroxypyrimidine (B16511), from acyclic precursors. This intermediate is then subjected to a specialized chlorination process to yield the final product. nih.govnih.govresearchgate.net

The foundational step in creating the pyrimidine ring is a modified condensation reaction. This involves reacting a corresponding monosubstituted malonic acid diester with guanidine in the presence of a strong base, typically an excess of sodium ethoxide. nih.govnih.govresearchgate.net This cyclocondensation reaction efficiently produces a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, which serve as the direct precursors for the subsequent chlorination step. nih.govnih.govresearchgate.net This method provides a versatile route to a variety of 5-substituted pyrimidine cores by simply changing the substituent on the malonic acid diester.

The conversion of the 2-amino-4,6-dihydroxypyrimidine intermediates to their corresponding 2-amino-4,6-dichloropyrimidine analogs is achieved through an optimized procedure utilizing the Vilsmeier-Haack-Arnold reagent. nih.govnih.govresearchgate.net The Vilsmeier reagent is an organic salt, typically with the formula [(CH₃)₂NCHCl]Cl, formed from the reaction of a tertiary amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃). wikipedia.org

In this synthetic step, the dihydroxypyrimidine is treated with the Vilsmeier-Haack-Arnold reagent, which effectively chlorinates the 4 and 6 positions. nih.govresearchgate.net This procedure has been developed to produce novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields. nih.govnih.govresearchgate.net The reaction initially forms a protected intermediate, which is then immediately deprotected to yield the final product. nih.gov

Targeted Synthesis of this compound

The specific synthesis of this compound follows the general pathway outlined for 5-substituted analogs. The process begins with the condensation of an isopropyl-substituted malonic acid diester with guanidine to form 2-amino-5-isopropyl-4,6-dihydroxypyrimidine.

This intermediate is then converted to this compound using the Vilsmeier-Haack-Arnold reagent. nih.gov The final product is obtained as a white solid with a reported yield of 69% and a melting point of 175–176 °C. nih.gov The structure and purity of the compound are confirmed through various analytical techniques. nih.gov

Table 1: Synthesis and Properties of Various 5-Substituted 2-Amino-4,6-dichloropyrimidines

| Compound Name | 5-Substituent | Yield (%) | Melting Point (°C) | Reference |

| 4,6-Dichloro-5-methylpyrimidin-2-amine | Methyl | 71 | 189–190 | nih.gov |

| 4,6-Dichloro-5-ethylpyrimidin-2-amine | Ethyl | 82 | 183–185 | nih.gov |

| This compound | Isopropyl | 69 | 175–176 | nih.gov |

| 5-(Sec-butyl)-4,6-dichloropyrimidin-2-amine | Sec-butyl | 75 | 159–160 | nih.gov |

| 4,6-Dichloro-5-phenylpyrimidin-2-amine | Phenyl | 71 | 193–195 | nih.gov |

Table 2: Analytical Data for this compound

| Analysis Type | Data |

| Molecular Formula | C₇H₉Cl₂N₃ |

| Appearance | White solid |

| ¹H NMR (DMSO-d₆) | δ = 7.31 (2H, bs, NH₂), 3.46 (1H, sept, J(CH,CH₃) = 7.2, CH), 1.28 (6H, d, J(CH₃,CH) = 7.2, 2× CH₃) |

| ¹³C NMR (DMSO-d₆) | δ = 160.62 (C-2), 160.32 (C-4 and 6), 121.65 (C-5), 28.57 (CH), 19.82 (CH₃) |

| Elemental Analysis | Calculated: C, 40.80; H, 4.40; Cl, 34.41; N, 20.39. Found: C, 40.57; H, 4.54; Cl, 34.69; N, 20.67 |

| Mass Spectrometry (EI) | m/z (%): 205 and 207 [M⁺] (100) |

| Data sourced from Jansa et al. (2014). nih.gov |

Optimization of Reaction Conditions for Isopropyl Moiety Incorporation

The synthesis of the precursor, 2-amino-4,6-dihydroxy-5-isopropylpyrimidine, is achieved through the condensation of an isopropyl-substituted malonic acid diester with guanidine. This reaction is typically carried out in the presence of a strong base like sodium ethoxide. The subsequent and crucial step is the conversion of the dihydroxy intermediate to the target dichlorinated compound.

Classical chlorination procedures were found to be inefficient for 5-substituted 2-amino-4,6-dihydroxypyrimidines, often resulting in complex isolation processes and low yields, sometimes not exceeding 30%. nih.gov An optimized and more effective procedure has been developed that utilizes the Vilsmeier-Haack-Arnold reagent. nih.gov This method involves the treatment of the 2-amino-4,6-dihydroxypyrimidine precursor with this reagent, which facilitates the chlorination process. A key aspect of this optimized protocol is the immediate deprotection of the (dimethylamino)methylene protecting groups that may form during the reaction, leading to significantly higher yields of the final 5-substituted 2-amino-4,6-dichloropyrimidines. nih.govnih.gov

This optimized chlorination using the Vilsmeier-Haack-Arnold reagent represents a significant improvement over traditional methods, providing a more reliable and higher-yielding pathway to this compound and its analogs. nih.gov

Comparative Analysis of Synthetic Routes for Related 5-Alkyl-Dichloropyrimidin-2-amines

The synthetic strategy developed for the 5-isopropyl derivative is applicable to a homologous series of 5-alkyl-substituted 2-amino-4,6-dichloropyrimidines. The general pathway involves two main stages:

Condensation: A suitably substituted diethyl malonate is condensed with guanidine using sodium ethoxide in ethanol (B145695) to form the corresponding 5-alkyl-2-amino-4,6-dihydroxypyrimidine.

Chlorination: The resulting dihydroxypyrimidine is then chlorinated to yield the final 2-amino-4,6-dichloro-5-alkylpyrimidine.

This methodology has been successfully applied to synthesize a range of 5-alkyl analogs, allowing for a comparative analysis of the yields for different alkyl substituents. The optimized procedure has proven effective for various alkyl groups, demonstrating its versatility.

| Substituent (Alkyl Group) | Precursor | Final Product | Yield (%) |

| Ethyl | Diethyl ethylmalonate | 4,6-Dichloro-5-ethylpyrimidin-2-amine | 82 |

| Isopropyl | Diethyl isopropylmalonate | This compound | 69 |

| Phenyl | Diethyl phenylmalonate | 4,6-Dichloro-5-phenylpyrimidin-2-amine | 71 |

This table presents a selection of yields for various 5-substituted 2-amino-4,6-dichloropyrimidines synthesized via the optimized procedure. nih.gov

The data indicates that the reaction tolerates a variety of substituents at the 5-position, providing consistently high yields for different alkyl and even aryl groups. This robust methodology underscores its utility in generating a library of related compounds for further study. nih.gov

General Synthetic Strategies for Pyrimidine Annulation

The construction of the pyrimidine ring, a core component of the target molecule, can be achieved through various synthetic strategies beyond the specific route detailed above. These general methods offer alternative pathways to substituted pyrimidines.

Multi-component Coupling Reactions for Pyrimidine Ring Formation

Multi-component reactions (MCRs) are highly efficient in organic synthesis as they allow for the construction of complex molecules in a single step from three or more starting materials. nih.govbohrium.comfigshare.com Several MCRs have been developed for the synthesis of the pyrimidine core.

A notable example is the iridium-catalyzed multicomponent synthesis that combines amidines with up to three different alcohols. nih.govbohrium.comfigshare.comorganic-chemistry.orgnih.gov This regioselective process proceeds through a sequence of condensation and dehydrogenation steps to form C-C and C-N bonds, ultimately leading to the aromatic pyrimidine ring. nih.govbohrium.comfigshare.com The use of PN5P-Ir-pincer complexes as catalysts has been shown to be particularly efficient for this transformation. nih.govbohrium.comfigshare.com This sustainable method is attractive as it can utilize alcohols derived from biomass. nih.govbohrium.comfigshare.com

Another approach involves a copper-catalyzed one-pot three-component reaction of amidines, primary alcohols, and secondary alcohols, which offers high atom efficiency and operational simplicity. rsc.org Zinc chloride has also been used to catalyze a three-component coupling reaction between functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to yield 4,5-disubstituted pyrimidines. organic-chemistry.org

Regioselective Synthesis of Substituted Pyrimidines via Amidines and Carbonyl Compounds

The reaction between amidines and carbonyl compounds is a cornerstone of pyrimidine synthesis. Regioselectivity in these reactions is crucial for controlling the substitution pattern on the resulting pyrimidine ring.

An operationally simple and regioselective method involves the reaction of ketones, aldehydes, or esters with amidines in the presence of an in-situ prepared and recyclable iron(II)-complex and TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl). nih.govorganic-chemistry.orgacs.org This reaction proceeds with a broad tolerance for various functional groups. organic-chemistry.orgacs.org The proposed mechanism for this transformation involves a sequence of TEMPO complexation, enamine addition, transient α-occupation, β-TEMPO elimination, and finally, cyclization to form the pyrimidine ring. nih.govorganic-chemistry.orgacs.org This method allows for the modular synthesis of a wide array of pyrimidine derivatives. acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient, a characteristic that is further intensified by the presence of two ring nitrogen atoms and two electron-withdrawing chlorine atoms. wikipedia.org This π-deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions, making the displacement of the chloro groups at positions 4 and 6 a primary pathway for derivatization. mdpi.combhu.ac.in The SNAr reactions on symmetrically substituted 4,6-dichloropyrimidine derivatives proceed efficiently under conventional conditions with a variety of nucleophiles. mdpi.com

Regioselectivity of Halogen Displacement at Positions 4 and 6

In this compound, the chlorine atoms at the C4 and C6 positions are chemically equivalent due to the molecule's symmetry. These positions are electron-deficient, analogous to those in pyridine (B92270) and nitrobenzene, rendering them susceptible to nucleophilic attack. wikipedia.org Consequently, in monosubstitution reactions, a nucleophile will attack either the C4 or C6 position without preference, leading to a single product. The second nitrogen atom within the pyrimidine ring plays a crucial role in stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the SNAr mechanism, thereby increasing the ring's reactivity towards nucleophiles. mdpi.comresearchgate.net

Studies on related 4,6-dichloropyrimidines demonstrate that sequential substitution is possible, allowing for the introduction of two different nucleophiles. For instance, the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with amines can lead to disubstituted products under mild conditions. chemrxiv.orgchemrxiv.org While the chlorine atoms are the primary leaving groups, under certain conditions, other groups like alkoxides can also be displaced. chemrxiv.org

Amination Reactions with Various Nucleophiles (e.g., Aliphatic, Cyclic Amines)

The chlorine atoms of 4,6-dichloropyrimidines are readily displaced by various amine nucleophiles. Both aliphatic and cyclic amines can be used to functionalize the pyrimidine core. mdpi.comresearchgate.net The reaction typically proceeds by heating the dichloropyrimidine with the desired amine, often in the presence of a base to neutralize the HCl generated. mdpi.com The steric and electronic properties of the incoming amine can influence the reaction rate and yield. For example, sterically hindered amines may react more slowly or require more forcing conditions. nih.gov

Below is a representative table of amination reactions on related 4,6-dichloropyrimidine systems:

| Nucleophile (Amine) | Product | Reaction Conditions | Reference |

| Various Aliphatic Amines | 4-Alkylamino-6-chloropyrimidine derivatives | Reflux in ethanol with triethylamine | mdpi.comresearchgate.net |

| Various Cyclic Amines | 4-Cycloalkylamino-6-chloropyrimidine derivatives | Reflux in ethanol with triethylamine | mdpi.comresearchgate.net |

| Adamantane-containing amines | 4-(Adamantylalkylamino)-6-chloropyrimidine | Catalyst-free conditions | nih.gov |

This table is illustrative of general amination reactions on the 4,6-dichloropyrimidine scaffold.

Solvolysis Reactions and Alkoxide Reactivity

In addition to amines, other nucleophiles such as alkoxides can displace the chlorine atoms. When alcohols are used as solvents, especially in the presence of a base like sodium hydroxide, competitive solvolysis reactions can occur alongside amination. mdpi.comresearchgate.netresearchgate.net The base deprotonates the alcohol to form a more potent alkoxide nucleophile, which then attacks the pyrimidine ring. mdpi.com The competition between the amine (a soft nucleophile) and the alkoxide (a hard nucleophile) can be influenced by reaction conditions such as the concentration of the base. mdpi.com An increased concentration of alkoxide ions can favor the solvolysis product. mdpi.comresearchgate.net

This reactivity allows for the synthesis of alkoxy-substituted pyrimidines. For example, reacting 4,6-dichloro-5-nitropyrimidine with alcohols in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) yields the corresponding 4-alkoxy-6-chloro-5-nitropyrimidine. chemrxiv.org

Reactivity Profile of the Exocyclic Amine Group at Position 2

Electrophilic Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the 2-amino group makes it nucleophilic and susceptible to attack by electrophiles. While the pyrimidine ring itself is electron-deficient and generally resistant to electrophilic attack, the exocyclic amine can undergo reactions such as acylation, alkylation, and sulfonylation. wikipedia.org However, the nucleophilicity of this amino group is somewhat diminished due to the electron-withdrawing nature of the dichloropyrimidine ring.

Activation Effects of the Amino Group on Pyrimidine Ring Reactivity

The 2-amino group is an electron-donating group, which can influence the reactivity of the pyrimidine ring. By donating electron density into the ring through resonance, it can partially counteract the electron-withdrawing effect of the ring nitrogens and chlorine atoms. This donation of electron density can affect the rate and regioselectivity of nucleophilic substitution reactions. While the primary effect on the pyrimidine ring is activation towards nucleophilic attack due to the chloro substituents, the 2-amino group can modulate this reactivity. mdpi.com In some pyrimidine systems, an amino group can direct the substitution pattern or influence the stability of reaction intermediates. nih.gov

Transformations and Functionalizations Involving the Isopropyl Moiety at Position 5

Steric and Electronic Influence of the Isopropyl Group on Substitution Patterns

The regioselectivity of SNAr reactions on dichloropyrimidine scaffolds is highly sensitive to the electronic and steric nature of substituents on the ring. wuxiapptec.com The isopropyl group at the C-5 position influences the reactivity at the adjacent C-4 and C-6 positions through a combination of these effects.

Electronic Effects: As an alkyl group, the isopropyl moiety acts as a weak electron-donating group (EDG) through induction. This inductive effect increases the electron density of the pyrimidine ring, which generally deactivates the ring toward nucleophilic attack compared to pyrimidines bearing electron-withdrawing groups at the same position. nih.gov The electron-donating nature can be observed by comparing the 13C NMR chemical shifts of the C-5 carbon in a series of 5-alkyl-substituted 2-amino-4,6-dichloropyrimidines. nih.gov

| Substituent at C-5 | 13C NMR Chemical Shift of C-5 (δ, ppm) nih.gov | Electronic Effect |

|---|---|---|

| -CH3 (Methyl) | 113.60 | Weakly Electron-Donating |

| -CH2CH3 (Ethyl) | 118.90 | Electron-Donating |

| -CH2CH2CH3 (Propyl) | 119.20 | Electron-Donating |

Steric Influence: The most significant contribution of the isopropyl group is steric hindrance. researchgate.net Its bulky nature physically shields the neighboring C-4 and C-6 positions, impeding the approach of nucleophiles. This steric effect can decrease the rate of SNAr reactions at these positions compared to analogs with smaller substituents like methyl or hydrogen. In cases where different nucleophiles could potentially react at C-4 or another position (e.g., C-2 in related pyrimidines), a bulky group at C-5 can be a determining factor in the reaction's regioselectivity. wuxiapptec.com Research on related dichloropyrimidine systems confirms that sterically demanding groups can significantly influence the C4/C2 substitution selectivity. wuxiapptec.com

| Factor | Influence of Isopropyl Group at C-5 | Anticipated Effect on SNAr at C-4/C-6 |

|---|---|---|

| Electronic | Weak electron-donating nature increases electron density on the ring. | Slight decrease in reaction rate compared to analogs with electron-withdrawing groups. |

| Steric | Significant bulkiness shields the adjacent chloro-substituted carbons. | Decreased reaction rate due to steric hindrance, potentially favoring substitution at less hindered sites in multifunctional pyrimidines. wuxiapptec.comresearchgate.net |

Potential for Modifications and Conversions of the Isopropyl Side Chain

Direct functionalization of the isopropyl side chain of this compound is challenging due to the high bond dissociation energy of sp³ C-H bonds. However, established synthetic methods for the modification of alkyl groups on aromatic rings suggest several potential, though currently undocumented, transformation strategies. These modifications could install new functional groups, providing a handle for further derivatization.

The tertiary C-H bond on the isopropyl group is the most likely site for initial reaction due to its relative weakness compared to the primary C-H bonds and the stability of the resulting tertiary radical or carbocation.

Potential synthetic transformations include:

Oxidation: Strong oxidizing agents could potentially convert the tertiary C-H bond into a hydroxyl group, yielding 2-(2-amino-4,6-dichloropyrimidin-5-yl)propan-2-ol. Care would be required to prevent over-oxidation or degradation of the electron-deficient pyrimidine ring.

Free-Radical Halogenation: This strategy could introduce a halogen atom, typically bromine, at the tertiary position using reagents like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light). The resulting 5-(2-bromo-2-propanyl)-4,6-dichloropyrimidin-2-amine would be a versatile intermediate, as the tertiary bromide could be displaced by various nucleophiles to introduce a range of functionalities.

These potential derivatization pathways open theoretical avenues for creating a new library of compounds based on the this compound scaffold.

| Transformation Type | Potential Reagents | Hypothetical Product | Potential for Further Derivatization |

|---|---|---|---|

| Oxidation | KMnO4, K2Cr2O7 | 2-(2-amino-4,6-dichloropyrimidin-5-yl)propan-2-ol | Esterification or etherification of the hydroxyl group. |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 5-(2-bromo-2-propanyl)-4,6-dichloropyrimidin-2-amine | Nucleophilic substitution of the bromide with amines, azides, cyanides, etc. |

Structural Elucidation and Spectroscopic Characterization of 4,6 Dichloro 5 Isopropylpyrimidin 2 Amine and Its Analogs

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of 4,6-Dichloro-5-isopropylpyrimidin-2-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information regarding the compound's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present. Based on analyses of analogous amino-pyrimidines, the amino group (NH₂) protons typically appear as a broad singlet. semanticscholar.org For the isopropyl group, a septet is anticipated for the single methine proton (CH), coupled to the six equivalent methyl (CH₃) protons, which would appear as a doublet. The chemical shifts are influenced by the electron-withdrawing nature of the dichloropyrimidine ring. For a similar compound, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, the amino protons (NH₂) are predicted to resonate at approximately 5.85 ppm. ichemical.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. For the parent compound, 5-Amino-4,6-dichloro-2-methylpyrimidine, distinct signals are observed for the different carbon atoms. chemicalbook.com In this compound, the pyrimidine (B1678525) ring carbons are expected to resonate at lower field due to the deshielding effects of the nitrogen atoms and chlorine substituents. The C2 carbon, bonded to the amino group, and the C4/C6 carbons, bonded to chlorine atoms, would show characteristic chemical shifts. The isopropyl group would exhibit two distinct signals: one for the methine carbon and one for the two equivalent methyl carbons. The specific chemical shifts provide a fingerprint for the molecule's carbon framework.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Group | ¹H NMR Signal | Predicted Chemical Shift (ppm) | ¹³C NMR Signal | Predicted Chemical Shift (ppm) |

| Amino (-NH₂) | singlet (broad) | 5.0 - 6.0 | C2 | 158 - 162 |

| Isopropyl (-CH(CH₃)₂) | septet | 3.0 - 3.5 | C4, C6 | 155 - 160 |

| Isopropyl (-CH(CH₃)₂) | doublet | 1.2 - 1.5 | C5 | 115 - 120 |

| Isopropyl CH | 30 - 35 | |||

| Isopropyl CH₃ | 20 - 25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the isopropyl group will appear just below 3000 cm⁻¹. The pyrimidine ring C=N and C=C stretching vibrations usually occur in the 1500-1600 cm⁻¹ region. Furthermore, the C-Cl stretching vibrations are expected at lower frequencies, typically in the 600-800 cm⁻¹ range. An IR spectrum for the closely related 5-Amino-4,6-dichloropyrimidine is available in the NIST WebBook, showing characteristic amine and ring vibrations. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov For pyrimidine and its derivatives, characteristic ring breathing and Kekulé stretching modes are observed. nih.govresearchgate.net The symmetric vibrations of the molecule, such as the pyrimidine ring breathing mode, often give rise to strong signals in the Raman spectrum. The C-Cl stretches are also typically Raman active. Analysis of the Raman spectrum for 5-Amino-4,6-dichloropyrimidine shows distinct peaks that can be assigned to specific vibrational modes of the dichloropyrimidine core. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Isopropyl (C-H) | C-H Stretch | 2850 - 2970 |

| Pyrimidine Ring | C=N, C=C Stretch | 1500 - 1600 |

| C-Cl | C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For an amine-containing compound, the molecular ion peak is expected to have an odd nominal mass due to the nitrogen rule. libretexts.org

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines. miamioh.edu In this case, this could involve the loss of a methyl radical from the isopropyl group. Another likely fragmentation is the loss of a chlorine atom or HCl from the pyrimidine ring. The stable aromatic nature of the pyrimidine ring would result in a relatively intense molecular ion peak. libretexts.org The fragmentation pattern provides a unique fingerprint that can be used to confirm the identity of the compound. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a crystalline compound. While the specific crystal structure of this compound is not publicly available, analysis of closely related analogs like 4,6-Dichloro-5-methoxypyrimidine provides significant insight. nih.govresearchgate.net

In the crystal structure of 4,6-Dichloro-5-methoxypyrimidine, the pyrimidine ring is nearly planar. nih.gov The bond lengths and angles within the ring are consistent with those of other pyrimidine derivatives. acs.orgmdpi.com It is expected that the pyrimidine ring in this compound would also be essentially planar. The C-Cl bond lengths and the geometry around the isopropyl and amino substituents can be precisely determined. Furthermore, SCXRD reveals the packing of molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding from the amino group and halogen bonding involving the chlorine atoms, which dictate the solid-state properties of the compound. tandfonline.com

Table 3: Representative Crystallographic Data for an Analog: 4,6-Dichloro-5-methoxypyrimidine nih.gov

| Parameter | Value |

| Chemical Formula | C₅H₄Cl₂N₂O |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 13.6545 (19) |

| b (Å) | 3.9290 (6) |

| c (Å) | 13.0275 (18) |

| V (ų) | 698.91 (17) |

| Z | 4 |

Powder X-ray Diffraction (PXRD) for Crystalline Properties and Phase Identification

Powder X-ray diffraction is a valuable technique for analyzing polycrystalline materials. It is used to identify the crystalline phase of a compound by comparing its diffraction pattern to a database. The PXRD pattern is a fingerprint of the crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ). Each peak corresponds to a set of lattice planes in the crystal structure, as described by Bragg's Law. This technique is essential for quality control, determining the purity of a sample, and identifying different polymorphic forms of the compound, which may have different physical properties. nih.gov For substituted pyrimidines, PXRD can confirm the crystalline nature of a synthesized batch and ensure phase purity.

Analysis of Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The supramolecular architecture of this compound in the solid state is dictated by a combination of weak, non-covalent interactions. These interactions, including hydrogen bonds, halogen bonds, and π-π stacking, govern the molecular packing and ultimately influence the macroscopic properties of the crystal. While the specific crystal structure of this compound is not detailed in the reviewed literature, analysis of closely related pyrimidine derivatives provides significant insight into the probable intermolecular contacts.

Hydrogen Bonding: The presence of the 2-amine group provides a primary site for hydrogen bonding, acting as a hydrogen bond donor. The pyrimidine ring's nitrogen atoms can act as hydrogen bond acceptors. In the crystal structure of an analog, 2-amino-4,6-dichloropyrimidine (B145751), molecules are linked by N—H···N hydrogen bonds, forming centrosymmetric dimers with an R22(8) graph-set motif. It is highly probable that this compound would exhibit similar N—H···N hydrogen bonding patterns, creating robust dimeric structures that serve as fundamental building blocks for the larger crystal lattice. Additionally, weaker C—H···N and C—H···Cl interactions involving the isopropyl and pyrimidine C-H groups may further stabilize the crystal packing. For instance, in 4,6-dichloro-5-methylpyrimidine, molecules are linked by pairs of C—H⋯N hydrogen bonds, also forming inversion dimers. nih.gov The study of salts derived from aminopyrimidines further highlights the versatility of hydrogen bonding patterns, which can involve N-H···O and even water-mediated interactions in hydrated crystals. nih.gov

| Interaction Type | Potential Donor/Acceptor Groups in this compound | Analog Compound Example | Observed Interaction Details | Reference |

| Hydrogen Bonding | Donor: -NH2 Acceptor: Ring Nitrogens | 2-Amino-4,6-dichloropyrimidine | N—H···N interactions form R22(8) dimers. | nih.gov |

| Donor: C-H (isopropyl, ring) Acceptor: Ring Nitrogens | 4,6-Dichloro-5-methylpyrimidine | C—H···N hydrogen bonds form inversion dimers. | nih.gov | |

| Halogen Bonding | Donor: -Cl Acceptor: Ring/Amine Nitrogens | 4,6-Dichloro-5-methoxypyrimidine | Short Cl···N contacts (3.094 Å, 3.101 Å) create a 3D framework. | researchgate.net |

| π-π Stacking | Pyrimidine Ring | 6-Chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione | Weak π-π interactions between adjacent pyrimidine rings (3.647 Å). | usm.my |

Conformational Analysis and Energy Landscapes

The flexibility of this compound is primarily associated with the rotation of the 5-isopropyl and 2-amine substituents relative to the pyrimidine ring. The conformational preferences and the energy barriers separating different conformers define the molecule's energy landscape, which is crucial for understanding its dynamic behavior and interactions. nih.gov

The rotation of the isopropyl group at the C5 position is subject to steric hindrance from the adjacent chlorine atoms at C4 and C6. Computational studies and experimental data from analogous structures indicate that such groups often adopt a conformation that minimizes steric clash. For instance, in the crystal structure of 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, the isopropyl group is oriented nearly perpendicular to the plane of the pyrimidine ring. usm.my A similar perpendicular or significantly twisted conformation is expected for this compound to alleviate the steric pressure between the methyl groups of the isopropyl substituent and the bulky chlorine atoms. The energy landscape for this rotation would likely feature a deep minimum corresponding to this staggered conformation, with significant energy barriers to rotation. DFT calculations on a related sterically crowded molecule, 4,6-dichloro-5-nitrobenzofuroxan, showed a rotational barrier for the nitro group of 9.15 kcal mol−1 due to the presence of two adjacent chlorine atoms, illustrating the substantial energy cost of forcing substituents past one another. mdpi.com A similar analysis for the isopropyl group in the title compound would likely reveal a comparable or higher barrier.

Rotation of the 2-amine group is also an important conformational feature. While the barrier to rotation around the C2-N bond is expected to be lower than that for the isopropyl group, it is not negligible. Planarity or near-planarity of the amino group with the pyrimidine ring is often favored to allow for resonance delocalization of the nitrogen lone pair into the aromatic system. However, this conformation can be influenced by intramolecular hydrogen bonding or crystal packing forces. The energy landscape for the amine rotation would show minima corresponding to conformations that optimize electronic stabilization and minimize steric repulsion with neighboring atoms. mdpi.com

| Substituent | Type of Motion | Key Influencing Factors | Predicted Low-Energy Conformation | Expected Rotational Barrier | Analog/Concept Reference |

| 5-Isopropyl Group | Rotation around C5-C(H) bond | Steric hindrance from adjacent C4-Cl and C6-Cl groups. | Isopropyl group oriented perpendicular or highly twisted relative to the pyrimidine ring. | High | usm.my, mdpi.com |

| 2-Amine Group | Rotation around C2-N bond | Resonance stabilization (favors planarity), steric hindrance, potential for intramolecular H-bonding. | Planar or near-planar, minimizing steric interactions. | Moderate | mdpi.com |

Computational Chemistry and Theoretical Investigations of 4,6 Dichloro 5 Isopropylpyrimidin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 4,6-Dichloro-5-isopropylpyrimidin-2-amine. DFT methods are employed to determine the optimized molecular geometry, assess energetic stability, and analyze the frontier molecular orbitals that govern the compound's reactivity.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For complex molecules, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. This optimized structure is crucial as it represents the most stable conformation of the molecule and serves as the basis for calculating other properties.

While specific DFT geometry optimization data for this compound is not prominently available in dedicated studies, calculations on analogous dichloropyrimidine structures provide insight into the expected structural parameters. For instance, studies on related dichloropyrimidine molecules using DFT methods like B3LYP with a 6-311++G(d,p) basis set are common for achieving a reliable balance between accuracy and computational cost. nih.gov The stability of the molecule is confirmed when the optimization process converges on a true energy minimum, which is verified by frequency calculations showing no imaginary frequencies. scispace.com The resulting bond lengths and angles define the molecule's three-dimensional shape, which is fundamental to its chemical behavior and interactions.

Table 1: Representative Theoretical Geometric Parameters for a Dichloropyrimidine Core Structure (Illustrative Data) Note: This data is illustrative for a generalized dichloropyrimidine core and not specific to the 5-isopropyl-2-amine derivative. It demonstrates the type of output generated from DFT geometry optimization.

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length | C-Cl | ~1.73 Å |

| C-N (ring) | ~1.33 Å | |

| C-C (ring) | ~1.40 Å | |

| Bond Angle | Cl-C-N | ~115° |

| N-C-N (ring) | ~128° | |

| C-N-C (ring) | ~116° |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. semanticscholar.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to chemical reactions. semanticscholar.org Conversely, a large energy gap indicates high stability and lower reactivity. This analysis helps predict how this compound might participate in charge-transfer interactions. DFT calculations are highly effective for determining the energies of these orbitals.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative Data) Note: The following values are representative for substituted dichloropyrimidine systems and are intended for illustrative purposes to show typical DFT outputs. They are not the calculated values for this compound.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | ~ -6.3 eV | Electron-donating ability |

| ELUMO | ~ -1.8 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 4.5 eV | Chemical reactivity and stability |

Quantum Chemical Parameters and Reactivity Indices

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of quantum chemical parameters that act as reactivity descriptors. These indices, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), offer a quantitative measure of a molecule's reactivity. irjweb.com These parameters are derived from the HOMO and LUMO energy values and are used to predict the behavior of the molecule in chemical reactions. For example, chemical hardness (η = (ELUMO - EHOMO)/2) measures the resistance to change in electron distribution, with harder molecules being less reactive. semanticscholar.org

The distribution of the HOMO and LUMO across the molecular structure is key to identifying reactive sites. The regions of the molecule where the HOMO density is highest are likely to be the sites of electrophilic attack (nucleophilic centers). Conversely, regions with the highest LUMO density are susceptible to nucleophilic attack (electrophilic centers).

For dichloropyrimidine derivatives, the carbon atoms attached to the electron-withdrawing chlorine atoms (C4 and C6) are expected to have significant LUMO contributions, making them primary sites for nucleophilic aromatic substitution (SNAr) reactions. wuxiapptec.com The nitrogen atoms in the pyrimidine (B1678525) ring and the exocyclic amino group are typically electron-rich and would be considered nucleophilic centers.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactive sites.

Negative Regions (Red to Yellow): These areas are rich in electrons and correspond to sites prone to electrophilic attack. For this compound, these would be expected around the lone pairs of the nitrogen atoms in the pyrimidine ring and the exocyclic amine. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms of the amino group and potentially near the carbon atoms bonded to the chlorine atoms. researchgate.net

Neutral Regions (Green): These areas have a relatively neutral potential.

The MEP map provides a comprehensive picture of the molecule's polarity and is invaluable for predicting intermolecular interactions and sites of chemical reactivity.

Advanced Electronic Structure Calculations

To gain deeper insights into the electronic structure and stability of this compound, more advanced computational methods can be employed. Natural Bond Orbital (NBO) analysis is one such method that investigates charge delocalization, intramolecular interactions, and the stabilization energy associated with electron-donor and electron-acceptor orbitals.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, bonding interactions, and molecular stability. It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that align with intuitive chemical concepts like Lewis structures, lone pairs, and bonds. wisc.edu This method is particularly effective for quantifying intramolecular charge transfer (ICT) and hyperconjugative interactions. nih.gov

Intramolecular charge transfer refers to the internal redistribution of electron density, typically from electron-donating groups to electron-accepting groups within a molecule. mdpi.comresearchgate.net In this compound, the amino (-NH2) and isopropyl groups act as electron donors, while the electronegative chlorine atoms and the electron-deficient pyrimidine ring act as electron acceptors.

Hyperconjugation involves the interaction of electrons in a filled bonding or lone pair orbital with an adjacent empty or partially filled anti-bonding orbital. This delocalization of electrons leads to increased molecular stability. The NBO method quantifies the strength of these interactions using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j). nih.gov A higher E(2) value indicates a stronger interaction.

Table 1: Representative NBO Analysis of Donor-Acceptor Interactions This table illustrates the types of interactions and stabilization energies (E(2)) expected for this compound, based on computational studies of analogous aminopyrimidine molecules. nih.gov

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N (Amine) | π* (C-N of Ring) | High | Lone Pair Delocalization (ICT) |

| LP (1) N (Ring) | σ* (C-Cl) | Moderate | Lone Pair Delocalization |

| σ (C-H) Isopropyl | π* (C-C of Ring) | Low to Moderate | Hyperconjugation |

| π (C=C of Ring) | π* (C=N of Ring) | High | π-electron Delocalization |

Localized Orbital Locator (LOL) Functions for Chemical Bonding Characterization

The Localized Orbital Locator (LOL) is a quantum chemical tool used to visualize and characterize chemical bonding. researchgate.net It is based on the kinetic energy density (τ), providing a detailed picture of electron localization in a molecule. researchgate.net LOL maps highlight regions where electron localization is significant, such as covalent bonds and lone pair regions. researchgate.netresearchgate.net The LOL function values typically range from 0 to 1, where high values (approaching 1) indicate areas with highly localized electrons, characteristic of covalent bonds and lone pairs. researchgate.net

An LOL analysis of this compound would provide a clear depiction of its bonding structure. It would be expected to show:

High localization in the regions of the C-Cl, C-N, N-H, C-H, and C-C single bonds, confirming their covalent character.

Distinct localization areas corresponding to the lone pairs on the pyrimidine and amine nitrogen atoms.

A representation of the π-electron system of the pyrimidine ring, illustrating the nature of the aromatic bonding.

By comparing the localization patterns, one can infer details about bond strengths and the spatial arrangement of electron pairs, complementing the insights gained from NBO analysis. researchgate.net

Theoretical Prediction of Spectroscopic Signatures (e.g., Vibrational Spectra, UV-Vis Absorption)

Computational methods are widely used to predict the spectroscopic properties of molecules, providing a powerful complement to experimental measurements. researchgate.net Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can accurately calculate vibrational and electronic spectra, respectively. nih.govnih.gov

Vibrational Spectra

Theoretical vibrational spectra (FT-IR and Raman) are typically calculated using DFT methods, which can predict the frequencies and intensities of the normal modes of vibration. nih.govmdpi.com These modes correspond to specific molecular motions such as bond stretching, bending, and twisting. ijfans.org By analyzing the calculated spectrum, each vibrational band can be assigned to a specific functional group or structural feature of the molecule. nih.gov For this compound, key vibrational modes would include N-H stretching from the amine group, C-H stretching from the isopropyl group and the pyrimidine ring, C-Cl stretching, and various ring stretching and deformation modes. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This table presents expected wavenumber ranges for the main vibrational modes of this compound, based on theoretical studies of similar chlorinated and aminated pyrimidines. nih.govresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Stretching of the amine group N-H bonds. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the isopropyl group. |

| C=N / C=C Ring Stretch | 1400 - 1650 | Stretching vibrations within the pyrimidine ring. |

| N-H Bend | 1550 - 1650 | Bending motion of the amine group. |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bonds. |

UV-Vis Absorption

The electronic absorption spectrum (UV-Vis) of a molecule is determined by the transitions of electrons between different energy levels upon absorption of light. researchgate.net TD-DFT is a robust method for predicting the electronic transitions, including their excitation energies (E), corresponding absorption wavelengths (λ), and oscillator strengths (f), which relate to the intensity of the absorption. nih.govnih.gov

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the pyrimidine ring and the lone pairs of the nitrogen atoms. The intramolecular charge transfer character of the molecule, from the electron-donating amino and isopropyl groups to the electron-withdrawing ring and chloro substituents, would significantly influence the energies of these transitions. nih.gov The primary absorption bands are likely due to transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

Table 3: Predicted UV-Vis Absorption Data This table shows representative theoretical data for the main electronic transitions, based on TD-DFT calculations performed on analogous pyrimidine derivatives. nih.govmdpi.com

| Transition | Calculated λ (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| HOMO → LUMO | ~280 - 320 | ~3.9 - 4.4 | > 0.1 |

| HOMO-1 → LUMO | ~250 - 280 | ~4.4 - 5.0 | > 0.1 |

| HOMO → LUMO+1 | ~220 - 250 | ~5.0 - 5.6 | > 0.1 |

Applications and Advanced Research Directions Involving 4,6 Dichloro 5 Isopropylpyrimidin 2 Amine and Its Derivatives

Role in the Synthesis of Complex Heterocyclic Scaffolds

The utility of halogenated pyrimidines as precursors for creating diverse chemical structures is well-established. mdpi.com The presence of two chlorine atoms on the 4,6-Dichloro-5-isopropylpyrimidin-2-amine ring, which are susceptible to nucleophilic substitution, makes it a valuable starting material for elaborate molecular architectures.

This compound is an exemplary building block for generating pyrimidine (B1678525) derivatives with multiple functional groups. The two chlorine atoms at the C4 and C6 positions are activated for nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity allows for the sequential or simultaneous replacement of the chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, and thiols.

This controlled, stepwise substitution enables the precise introduction of different functional groups onto the pyrimidine core, leading to polyfunctionalized derivatives. For instance, reaction with one equivalent of a primary amine could selectively replace one chlorine atom, and subsequent reaction with a different nucleophile could replace the second. The isopropyl group at the C5 position provides steric bulk and increased lipophilicity, which can influence the reactivity of the adjacent chlorine atoms and the properties of the final products. The synthesis of the parent compound and its analogs has been achieved through the chlorination of the corresponding 2-amino-4,6-dihydroxypyrimidine (B16511) precursors using reagents like a Vilsmeier-Haack-Arnold reagent. nih.govnih.gov

Table 1: Synthesis and Properties of 5-Substituted 2-Amino-4,6-dichloropyrimidines nih.gov

| Substituent at C5 | Compound Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| -CH3 | 4,6-Dichloro-5-methylpyrimidin-2-amine | 71 | 189–190 |

| -CH2CH3 | 4,6-Dichloro-5-ethylpyrimidin-2-amine | 82 | 183–185 |

| -CH(CH3)2 | This compound | 69 | 175–176 |

| -C6H5 | 4,6-Dichloro-5-phenylpyrimidin-2-amine | 71 | 193–195 |

The polyfunctionalized derivatives synthesized from this compound can serve as intermediates for constructing more complex fused heterocyclic systems. By introducing functional groups that can react intramolecularly, chemists can build additional rings onto the pyrimidine scaffold.

For example, a nucleophile containing a secondary reactive site, such as an amino alcohol or a diamine, could be introduced at the C4 position. The remaining functional group could then undergo a cyclization reaction with the adjacent C5-isopropyl group (if the isopropyl group were modified) or with a group introduced at the C6 position, leading to the formation of bicyclic or tricyclic systems like pyridopyrimidines or pyrimidopyrimidines. Such fused heterocyclic systems are of great interest in medicinal chemistry due to their rigid structures, which can allow for precise interactions with biological targets. gsconlinepress.com

Contributions to Agrochemical Synthesis and Development

The pyrimidine ring is a common feature in many commercially successful agrochemicals, including herbicides and fungicides. growingscience.com The ability to modify the substitution pattern on the pyrimidine core allows for the fine-tuning of biological activity, selectivity, and environmental profile.

The design of new agrochemicals often relies on identifying "privileged scaffolds" that are known to interact with biological targets in pests or plants. The pyrimidine nucleus is one such scaffold. researchgate.net In designing potential agrochemicals based on this compound, chemists would leverage the following principles:

Bioisosteric Replacement: The chlorine atoms can be replaced with other groups to modulate activity and physicochemical properties.

Lipophilicity Modification: The isopropyl group at C5 contributes to the molecule's lipophilicity, which is a critical factor for cell membrane penetration and transport within a plant or insect. This group can be varied with other alkyl or aryl groups to optimize this property.

Target-Oriented Synthesis: The amino group at C2 and the substituents introduced at C4 and C6 can be designed to mimic the structure of a natural substrate or to bind to a specific enzyme's active site.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the efficacy of lead compounds in agrochemical development. For pyrimidine derivatives, SAR studies have revealed several general trends. nbinno.comresearchgate.net

The nature of the substituents at the C4 and C6 positions dramatically influences biological activity. Replacing the chlorine atoms with different amine or aryloxy groups can alter the molecule's binding affinity to target proteins. Furthermore, the substituent at the C5 position plays a key role in defining the steric and electronic profile of the molecule. An alkyl group like isopropyl can enhance binding through hydrophobic interactions within a receptor pocket. SAR studies on new derivatives of this compound would involve systematically varying the substituents at the C2, C4, and C6 positions and evaluating their impact on herbicidal or fungicidal activity to identify the most potent combinations. acs.org

Advanced Material Science Applications

While less common than their biological applications, heterocyclic compounds like pyrimidines are finding increasing use in material science, particularly in the field of organic electronics. The electron-deficient nature of the pyrimidine ring makes it a suitable component for creating materials with specific electronic properties. researchgate.net

Pyrimidine derivatives are utilized as building blocks for organic semiconductors, which are key components in devices such as:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine core can be incorporated into host materials or emitters to enhance electron transport and luminous efficiency. alfa-chemistry.com

Organic Field-Effect Transistors (OFETs): The high electron affinity of pyrimidines helps to create efficient electron-transporting (n-type) semiconductor materials. alfa-chemistry.com

Organic Solar Cells (OPVs): Pyrimidine-containing π-conjugated systems can improve charge transfer and enhance the absorption of sunlight. alfa-chemistry.com

The compound this compound could serve as a starting point for such materials. Through cross-coupling reactions (e.g., Suzuki or Stille coupling) at the C4 and C6 positions, the pyrimidine core could be integrated into larger, conjugated systems with tailored optical and electronic properties. researchgate.net The amino and isopropyl groups would serve to modify the solubility and solid-state packing of these materials, which are critical factors for device performance. Although specific applications of this compound in this field are not yet reported, the general utility of pyrimidines in organic electronics suggests a promising avenue for future research. researchgate.net

Investigation of Linear and Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) explores how intense light interacts with materials to produce new optical effects, which is crucial for developing advanced photonic and optoelectronic devices. Organic molecules, particularly those with extended pi-conjugated systems, have garnered significant attention for their potential NLO properties. researchgate.net Research into pyrimidine derivatives has revealed their promise as NLO materials.

A study on a synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), which shares the core isopropyl-pyrimidine structure, has provided foundational insights. rsc.orgrsc.org The NLO properties, including polarizability and hyperpolarizability, were investigated using computational methods like density functional theory (DFT). rsc.org The findings indicated that the crystalline environment significantly enhances the NLO behavior of the molecule. rsc.org Notably, the PMMS compound exhibited a third-order nonlinear susceptibility (χ3) that was found to be superior to that of known chalcone (B49325) derivatives, highlighting its potential for applications in optical and photonic technologies. rsc.org This research suggests that the pyrimidine framework, such as that in this compound, serves as a promising scaffold for designing novel NLO materials. researchgate.netrsc.org

Potential in Crystal Engineering and Design of Functional Organic Materials

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The spatial arrangement of molecules in a crystal lattice is paramount to a material's function, influencing its optical, electronic, and mechanical properties.

The analysis of pyrimidine derivatives provides a clear example of crystal engineering principles in action. For the derivative N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), single-crystal X-ray diffraction (SCXRD) was used to determine its precise three-dimensional structure. rsc.orgrsc.org Further analysis through Hirshfeld surfaces and 2D-fingerprint plots elucidated the key intermolecular interactions responsible for the molecular packing. rsc.org In the case of PMMS, weak C-H⋯O intermolecular interactions were identified as crucial in organizing the molecules within the crystal lattice. rsc.org Similarly, the crystal structure of a related compound, 4,6-dichloro-5-methoxypyrimidine, reveals that molecules are linked into chains by short Cl···N interactions, which then form a three-dimensional framework. nih.gov This detailed understanding of how derivatives of this compound self-assemble is fundamental to designing functional organic materials with tailored solid-state properties.

Mechanistic Studies of Reactions involving this compound

Elucidation of Reaction Pathways and Identification of Intermediates

Understanding the reaction mechanisms of this compound is essential for controlling its chemical transformations and synthesizing new derivatives. The pyrimidine ring, particularly when substituted with electron-withdrawing groups like chlorine, is susceptible to aromatic nucleophilic substitution (SNAr) reactions.

Studies on analogous compounds, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, show that SNAr reactions can lead to unexpected products depending on the reaction conditions. mdpi.com The presence of the second nitrogen atom within the pyrimidine ring plays a crucial role by decreasing electron density and stabilizing anionic intermediates, thereby increasing the molecule's reactivity. mdpi.com In reactions of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, a Meisenheimer complex was identified as a key intermediate in the reaction pathway. chemrxiv.org This intermediate is formed during the sequential substitution of both the chlorine atom and the alkoxy group. chemrxiv.org Furthermore, compounds like 4-amino-6-chloropyrimidines can exist in tautomeric equilibrium between amine and imine forms, which influences their reactivity and the course of subsequent reactions. nih.gov These mechanistic insights, derived from closely related structures, provide a framework for predicting and explaining the reaction pathways of this compound.

Catalytic Methodologies for Controlled Derivatization

Catalytic methods offer precise control over chemical reactions, enabling the selective modification of complex molecules. For pyrimidine derivatives, catalysis is key to achieving controlled derivatization and synthesizing targeted compounds with high efficiency.

Palladium(0) catalysis has been successfully employed for the introduction of a second amino substituent into 4-amino-6-chloropyrimidine, demonstrating a powerful method for diamination. nih.gov Transition metal catalysts, including those based on palladium and copper, are also used in reactions between chlorinated pyrimidines and thiols. google.com For instance, the reaction of 2,4,6-trichloro-5-aminopyrimidine with propanethiol can be catalyzed by transition metals like cuprous iodide or palladium acetate (B1210297) to achieve selective substitution. google.com Another important catalytic methodology is catalytic hydrogenation, which has been used for the nuclear reduction of 4-amino-2,6-dichloropyrimidine. oregonstate.edu While this can lead to ring degradation, it exemplifies a catalytic approach to modify the core heterocyclic structure. oregonstate.edu These examples highlight the utility of catalysis in the controlled functionalization of the 4,6-dichloropyrimidine (B16783) scaffold.

In Vitro Studies of Molecular Interactions and Biochemical Pathways

Inhibition of Immune-Activated Nitric Oxide (NO) Production in Cellular Models

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. Consequently, compounds that can inhibit this production are of significant interest as potential anti-inflammatory agents. In vitro studies have demonstrated that polysubstituted 2-aminopyrimidines can effectively inhibit the high-output production of NO in immune-activated macrophage cells. nih.gov

Research has shown a strong dependence of this inhibitory activity on the chemical structure of the pyrimidine derivatives. nih.gov Specifically, 2-amino-4,6-dichloropyrimidines are potent inhibitors of NO production, whereas their 4,6-dihydroxy counterparts are inactive. nih.gov A pilot screening of various 5-substituted 2-amino-4,6-dichloropyrimidines was conducted in mouse peritoneal cells stimulated by interferon-γ and lipopolysaccharide (LPS). nih.govnih.gov The results showed that, irrespective of the substituent at the C-5 position (including methyl, ethyl, propyl, and isopropyl), these compounds consistently inhibited NO production. nih.govnih.gov

The inhibitory concentrations (IC50) for several derivatives were determined, as detailed in the table below. This compound (designated B5 in the study) was among the compounds tested. nih.gov The findings indicate that while the chloro groups at positions 4 and 6 are critical for activity, the nature of the alkyl substituent at the C-5 position does not substantially alter the NO-inhibitory effects. nih.gov

| Compound | Substituent at C-5 | IC₅₀ for NO Inhibition (µM) | Reference |

|---|---|---|---|

| B2 | Methyl | 15 | nih.gov |

| B3 | Ethyl | 9 | nih.gov |

| B5 | Isopropyl | 13 | nih.gov |

| B10 | Phenyl | 36 | nih.gov |

| - | Fluoro | 2 | nih.gov |

Modulation of Prostaglandin (B15479496) E2 (PGE2) Production and Related Inflammatory Pathways

Research into this compound and its analogs has revealed significant potential in modulating key inflammatory pathways, particularly the production of Prostaglandin E2 (PGE2). PGE2 is a principal mediator of inflammation, and its synthesis is a key target for anti-inflammatory therapies. Derivatives of 2-aminopyrimidine (B69317) have been shown to effectively inhibit the high-output production of PGE2 in various immune cells. nih.gov

In vitro experiments have demonstrated that polysubstituted 2-aminopyrimidines can suppress PGE2 production in mouse and rat peritoneal macrophages stimulated by interferon-γ and lipopolysaccharide (LPS), as well as in LPS-activated human peripheral blood mononuclear cells. nih.gov The effectiveness of this inhibition is tightly linked to the chemical structure of the pyrimidine derivatives. nih.govresearchgate.net

Detailed Research Findings

The structure-activity relationship (SAR) is critical for the PGE2-inhibitory effects of these compounds. Studies have systematically evaluated how different substituents on the pyrimidine ring influence this activity.

Substitution at C-4 and C-6: The presence of chlorine atoms at the C-4 and C-6 positions is crucial for potent inhibitory activity. Derivatives with hydroxyl groups at these positions were found to be devoid of any influence on PGE2 production. nih.gov The replacement of these hydroxyl groups with chlorine imparts remarkable inhibitory potential, with 4,6-dichloro derivatives being more effective than their monochloro counterparts. nih.govresearchgate.net

Substitution at C-5: The nature of the substituent at the C-5 position significantly impacts the ability to inhibit PGE2 production. In contrast to nitric oxide (NO) inhibition, where the C-5 substituent size was less critical, larger alkyl groups at this position were required for effective PGE2 suppression. nih.gov This suggests that compounds with substituents larger than a methyl group, such as the isopropyl group in this compound, are more favorable for this activity. nih.gov

Modification at C-2: The effects of substitution were further intensified by modifying the amino group at the C-2 position. Converting the amino group to (N,N-dimethylamino)methyleneamino or formamido groups enhanced the inhibitory activity. nih.govresearchgate.net

The inhibitory mechanism of these pyrimidine derivatives on PGE2 production has been associated with a decreased expression of cyclooxygenase-2 (COX-2) mRNA, a key enzyme in the PGE2 synthesis pathway. nih.gov Further research has also identified microsomal prostaglandin E2 synthase-1 (mPGES-1) as a principal molecular target for some advanced analogs, which act as dual inhibitors of both mPGES-1 and COX-2. researchgate.net

The IC50 values for the most potent derivatives, which effectively suppress both NO and PGE2, were found to be in the 2-10 μM range. nih.gov The PGE2-inhibitory effectiveness of these pyrimidines was comparable to that of aspirin, though weaker than indomethacin. nih.gov Subsequent optimization of this chemical scaffold has led to the discovery of derivatives with sub-micromolar potency, with IC50 values as low as 12 nM for PGE2 inhibition. researchgate.net

Data Table: Structure-Activity Relationship (SAR) for PGE2 Inhibition

| Position on Pyrimidine Ring | Substituent Type | Impact on PGE2 Inhibition | Reference |

| C-4 and C-6 | Hydroxyl (-OH) | Devoid of inhibitory activity | nih.govresearchgate.net |

| Chlorine (-Cl) | Essential for potent inhibitory activity; dichloro > monochloro | nih.govresearchgate.net | |

| C-5 | Hydrogen, Methyl | Weak or no significant activity in alkyl series | nih.govresearchgate.net |

| Larger Alkyl (e.g., Isopropyl, Butyl) | Required for potent inhibition in the alkyl series | nih.gov | |

| C-2 | Amino (-NH2) | Base level of activity | nih.gov |

| (N,N-dimethylamino)methyleneamino | Enhanced inhibitory activity | nih.govresearchgate.net | |

| Formamido (-NHCHO) | Enhanced inhibitory activity | nih.govresearchgate.net |

Conclusion and Future Research Perspectives for 4,6 Dichloro 5 Isopropylpyrimidin 2 Amine

Synthesis and Reactivity Highlights

The synthesis of 4,6-Dichloro-5-isopropylpyrimidin-2-amine has been successfully achieved in high yield. nih.gov The process involves the chlorination of its precursor, 5-isopropyl-2-amino-4,6-dihydroxypyrimidine, utilizing a Vilsmeier-Haack-Arnold reagent. nih.gov This transformation is efficient and provides a direct route to the target compound.

The reactivity of this compound is predicted to be dominated by the two chlorine atoms at the C4 and C6 positions of the pyrimidine (B1678525) ring. The pyrimidine ring is electron-deficient, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. acs.org The chlorine atoms serve as excellent leaving groups, allowing for their displacement by a wide variety of nucleophiles. Studies on analogous 4,6-dichloropyrimidine (B16783) compounds demonstrate facile reactions with amines, a process known as amination. nih.govresearchgate.netmdpi.com This reactivity is chemoselective, and it is often possible to substitute the chlorine atoms sequentially, providing a pathway to unsymmetrically substituted pyrimidines. researchgate.net

| Reaction Type | Reagents/Conditions | Expected Product | Reference Analogues |

| Synthesis | Vilsmeier-Haack-Arnold reagent, Chloroform | This compound | nih.gov |

| Reactivity (SNAr) | Primary/Secondary Amines, Base (e.g., TEA), Refluxing Ethanol (B145695) | 4-amino-6-chloro- or 4,6-diamino- substituted pyrimidines | nih.govmdpi.com |

| Reactivity (SNAr) | Polyamines, Cs2CO3, Dioxane | N,N'-bis(6-chloropyrimidin-4-yl) derivatives | researchgate.net |

Advanced Characterization and Computational Insights

The definitive structure of this compound has been confirmed through standard spectroscopic methods. nih.gov Experimental data from these analyses provide a foundational understanding of the molecule's composition and connectivity.

| Characterization Method | Reported Data for this compound |

| Melting Point | 182–183 °C |

| ¹H NMR (DMSO-d₆) | δ = 7.52 (2H, bs, NH₂), 2.69 (2H, t, J=7.6, H-1'), 1.52 (2H, m, H-2'), 0.91 (3H, t, J=7.2, H-3') |

| ¹³C NMR (DMSO-d₆) | δ = 160.78 (C-2), 160.69 (C-4 and 6), 119.20 (C-5), 31.12 (C-1'), 20.86 (C-2'), 13.75 (C-3') |

| Mass Spectrometry (EI) | m/z (%): 205 and 207 [M⁺] (100) |

| Data sourced from Česnek, M., et al. (2015). nih.gov |

To gain deeper insights, future work should focus on advanced characterization and computational modeling. Techniques such as FT-IR and FT-Raman spectroscopy would provide valuable information on the vibrational modes of the molecule. chemrxiv.org

Furthermore, computational studies employing Density Functional Theory (DFT) would be highly beneficial. nih.govijcce.ac.ir DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation.

Analyze Electronic Structure: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand electronic transitions and reactivity. nih.gov

Predict Spectroscopic Data: Simulate IR, Raman, and NMR spectra to corroborate experimental findings. nih.gov

Map Molecular Electrostatic Potential (MEP): Visualize electron-rich and electron-poor regions to predict sites for nucleophilic and electrophilic attack. nih.gov

Such computational investigations have been used effectively for other substituted pyrimidines and dichlorinated heterocyclic systems, providing a robust framework for understanding their chemical and physical properties. ijcce.ac.irnih.govdovepress.com

Unexplored Synthetic Avenues and Derivatization Opportunities

The synthetic versatility of this compound remains largely untapped. The two reactive chloro-substituents are ideal handles for introducing molecular diversity and complexity. Future research could explore a variety of derivatization strategies.

Nucleophilic Aromatic Substitution (SNAr): Beyond simple amines, a broad scope of nucleophiles could be employed. Reactions with alcohols (alkoxides), thiols (thiolates), and other heteroatomic nucleophiles could yield extensive libraries of novel 2,5-disubstituted-4,6-difunctionalized pyrimidines.